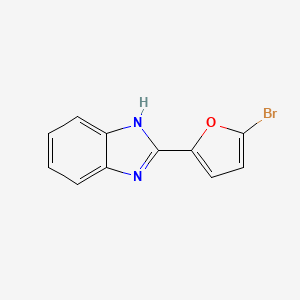![molecular formula C11H20N2O2 B2993812 5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one CAS No. 2034429-39-3](/img/structure/B2993812.png)
5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” is a derivative of pyrrolidone . Pyrrolidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
The synthesis of piperidone derivatives, such as “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one”, often involves the Mannich base formation reaction, which is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The synthesis process usually involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis
The molecular structure of “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” is characterized by the presence of a pyrrolidone ring and a hydroxypiperidinyl group . The introduction of the 4-hydroxy piperidine and 4-methyl piperidine rings may contribute to its efficacy .Chemical Reactions Analysis
Piperidones, including “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one”, have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .科学的研究の応用
Antitumor Activity
A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized, and their antiproliferative activity was evaluated against four human tumor cell lines (MGC-803, PC-3, A549, H1975) by MTT method in vitro . Most of the compounds have moderate anti-proliferative activities . Compound 17i displayed the most excellent anti-proliferative activity, with IC 50 value of 3.89±0.57µM against H1975 cell . Preliminary antitumor mechanism studies revealed that compound 17i could inhibit colony formation and cell migration of H1975 cells .
Inhibition of Cell Migration
In addition to its antitumor activity, compound 17i also demonstrated the ability to inhibit H1975 cell migration in a dose-dependent manner . This suggests that “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” could potentially be used in the development of drugs aimed at inhibiting cell migration, which is a key factor in the spread of cancer .
Inhibition of Bacterial Gyrase
Substituted 5-(1H-pyrazol-3-yl)thiazole compounds, which include “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one”, were identified as inhibitors of bacterial gyrase . Structure-guided optimization led to greater enzymatic potency and moderate antibacterial potency . Data are presented for the demonstration of selective enzyme inhibition of Escherichia coli GyrB over Staphylococcus aureus GyrB .
Anticancer Activity
Innovative 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole by-products, which include “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one”, were evaluated for their anticancer activity . Among these, compound 7 exhibited maximum potency against SGC-7901and MGC-803 cell lines .
作用機序
Target of Action
Compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human h (3) receptor .
Mode of Action
It’s known that antagonists of the human h (3) receptor typically work by blocking the receptor, thereby inhibiting its function .
Biochemical Pathways
The h (3) receptor is known to be involved in the release of various neurotransmitters, suggesting that this compound may influence neurotransmission .
Result of Action
As an antagonist of the human h (3) receptor, it may influence neurotransmission, potentially leading to various physiological effects .
将来の方向性
The future directions for “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” could involve further exploration of its potential as an anti-cervical cancer agent and its ability to reverse cisplatin-resistant activity in cervical cancer . Additionally, the development of anticancer drugs with high specificity and low toxicity is a research hotspot , and “5-[(4-Hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one” could be a part of this research direction.
特性
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)methyl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-12-9(2-3-11(12)15)8-13-6-4-10(14)5-7-13/h9-10,14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDLZLPAPMTPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzyl-8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2993729.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2993731.png)
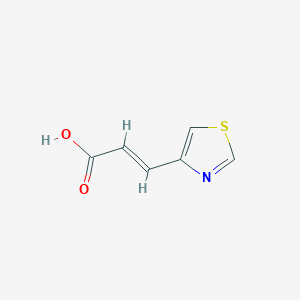
![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2993736.png)
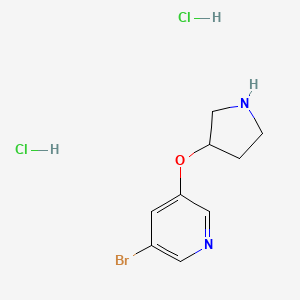
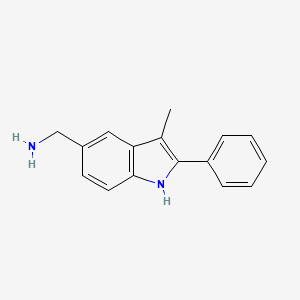
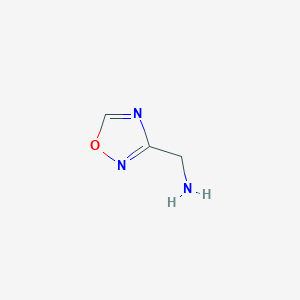

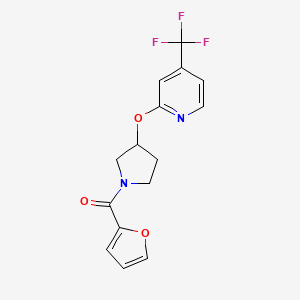

![(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2993746.png)
